molecular formula C16H24N2OS B1226210 N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide

N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide

Cat. No. B1226210
M. Wt: 292.4 g/mol
InChI Key: XLVMPERBAHLQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide is a member of thiazoles.

Scientific Research Applications

Selective 5-HT2 Receptor Antagonism

The compound N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide and its derivatives have been investigated for their potential as selective 5-HT2 receptor antagonists. A study by Fujio et al. (2000) synthesized and examined a series of 1-adamantanecarboxamides, revealing compounds with high affinity and selectivity for 5-HT2 receptors, exhibiting potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).

Antiviral Activity Against Influenza

The antiviral activity of adamantyl derivatives against influenza viruses was explored by Göktaş et al. (2012). They synthesized N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety using a microwave-assisted method. The compounds exhibited antiviral activity against influenza A and B viruses in MDCK cell cultures, particularly highlighting N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide 3b as a potent inhibitor, acting as an influenza virus fusion inhibitor (Göktaş et al., 2012).

Neuroprotective Activity

A series of fluorescent heterocyclic adamantane amines were synthesized and investigated for their neuroprotective activity by Joubert et al. (2011). These compounds demonstrated multifunctional neuroprotective properties by inhibiting the N-methyl-d-aspartate receptor/ion channel, calcium channels, and nitric oxide synthase, along with exhibiting antioxidant activity. Notable compounds such as N-(1-adamantyl)-2-oxo-chromene-3-carboxamide and N-adamantan-1-yl-5-dimethyl-amino-1-naphthalenesulfonic acid were identified for their high degree of multifunctionality and favorable physical-chemical properties (Joubert et al., 2011).

Antibacterial and Antifungal Activity

Adamantane derivatives have also been studied for their potential antimicrobial and antifungal activities. A study by Odyntsova et al. (2017) synthesized 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters and evaluated their antimicrobial and antifungal properties, indicating their potential as pharmacologically active substances (Odyntsova et al., 2017).

Synthesis and Characterization of Coordination Polymers

Adamantane-based ligands have been utilized in the synthesis of coordination polymers. A study by Pavlov et al. (2019) reported the synthesis of orthogonally substituted azole-carboxylate adamantane ligands, used for preparing coordination polymers. These polymers were structurally characterized and were found to act as catalysts in specific reactions, indicating their potential utility in various chemical processes (Pavlov et al., 2019).

properties

Product Name

N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide

Molecular Formula

C16H24N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3,5-dimethyladamantane-1-carboxamide

InChI

InChI=1S/C16H24N2OS/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(19)18-13-17-3-4-20-13/h11H,3-10H2,1-2H3,(H,17,18,19)

InChI Key

XLVMPERBAHLQIC-UHFFFAOYSA-N

SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=NCCS4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide
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N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide
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N-(4,5-dihydrothiazol-2-yl)-3,5-dimethyl-1-adamantanecarboxamide

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